molecular formula C9H9BN2O4 B2907620 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid CAS No. 2377609-21-5

2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid

Katalognummer: B2907620
CAS-Nummer: 2377609-21-5
Molekulargewicht: 219.99
InChI-Schlüssel: ZKOVOMOSEDIETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Imidazo[1,2-a]pyridine Research

The imidazo[1,2-a]pyridine scaffold first gained prominence in the mid-20th century due to its structural resemblance to purine bases, sparking interest in its potential bioactivity[1a]. Early pharmacological studies in the 1970s–1990s identified derivatives with anxiolytic, antibacterial, and antiviral properties, exemplified by the commercialization of zolpidem and alpidem[1b]. These discoveries were driven by classical condensation methods, such as the Groebke-Blackburn-Bienaymé reaction, which enabled rapid access to the core structure.

A pivotal shift occurred in the 2000s with the advent of transition-metal-catalyzed C–H functionalization techniques. Researchers exploited the electron-rich nature of imidazo[1,2-a]pyridines to develop regioselective halogenation and cross-coupling protocols[2a]. This period also saw the first systematic investigations into structure-activity relationships, particularly in oncology applications. For instance, Goel et al. demonstrated that substituents at positions 2, 6, and 7 significantly modulate antitumor activity by influencing kinase inhibition profiles[1c].

The 2010s brought sustainable synthesis methods to the forefront. Chapman et al. achieved quantitative yields of imidazo[1,2-a]pyridines using aqueous NaOH-mediated cycloisomerization, eliminating metal catalysts and organic solvents. This green chemistry approach, boasting a space-time-yield of 10.9 g·L⁻¹·min⁻¹, enabled scalable production of functionalized derivatives while addressing environmental concerns in pharmaceutical manufacturing.

Emergence of Bifunctionalized Imidazo[1,2-a]pyridines in Scientific Literature

Bifunctionalization strategies gained momentum as researchers sought to enhance the directional bonding capacity of imidazo[1,2-a]pyridines. The simultaneous incorporation of boronic acid and carboxylic acid groups represents a strategic response to two key challenges in drug discovery:

  • Synthetic Diversification : Boronic acids enable Suzuki-Miyaura cross-coupling for late-stage functionalization, while carboxylic acids facilitate amide bond formation or salt generation for solubility tuning.
  • Targeted Molecular Recognition : The boronic acid moiety allows reversible covalent binding to diols in glycoproteins, enabling applications in carbohydrate sensing and targeted therapies.

Recent advances in protecting-group-free syntheses have made these bifunctional derivatives accessible. A 2024 study demonstrated enantioselective rhodium-catalyzed additions to imidazo[1,2-a]pyridines, achieving er > 99:1 in ethanol under ambient conditions. This methodology could theoretically be adapted to introduce chiral centers adjacent to the boronic acid group in target molecules.

Table 1. Comparative Analysis of Imidazo[1,2-a]pyridine Functionalization Methods
Method Key Advantages
NaOH-mediated cycloisomerization Metal-free, aqueous conditions, 10 g scale
Rhodium-catalyzed enantioselective addition er > 99:1, ethanol solvent, room temperature
Pd-catalyzed C–H borylation[2a] Direct C6 functionalization, high regioselectivity

Academic Significance of 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic Acid

This derivative’s academic value stems from three unique structural features:

  • Positional Isomerism : The C6 boronic acid and C2 carboxylic acid groups occupy electronically complementary positions. The C2 substituent influences π-stacking interactions with aromatic residues in enzyme binding pockets, while the C6 boronic acid enables covalent protein interactions[1a].
  • Steric Modulation : The C7 methyl group introduces torsional effects that potentially reduce rotational freedom, enhancing binding affinity through entropy compensation.
  • pH-Responsive Behavior : The carboxylic acid (pKa ~4.2) and boronic acid (pKa ~8.7) groups create a zwitterionic structure at physiological pH, improving membrane permeability compared to singly ionized analogs.

In materials science, the compound serves as a precursor for self-assembled monolayers on metal oxides. The boronic acid forms stable esters with surface hydroxyl groups, while the carboxylic acid enables subsequent functionalization through carbodiimide coupling[2a]. This dual functionality has been exploited in biosensor development, though specific applications of this particular derivative remain underexplored.

Current Research Landscape and Knowledge Gaps

Despite progress in synthesis methodologies, critical gaps persist in understanding and applying this bifunctional derivative:

Synthetic Challenges :

  • Limited reports on protecting-group strategies for simultaneous boronic acid/carboxylic acid functionalization
  • Unclear stability profile of the boronic acid group under strongly acidic conditions required for carboxylate deprotection

Application Barriers :

  • Sparse data on hydrolytic stability of the imidazo[1,2-a]pyridine-boronic acid conjugate in physiological buffers
  • No systematic studies comparing reactivity of C6 boronic acid with traditional aryl boronic acids in Suzuki couplings

Theoretical Opportunities :

  • Computational modeling of zwitterionic tautomers to predict solubility and protein binding
  • Exploration of boron neutron capture therapy applications leveraging the compound’s tumor-targeting potential

Recent work on imidazo[1,2-a]pyridine pro-drug activation mechanisms suggests that the carboxylic acid group could be esterified for enhanced bioavailability, with subsequent enzymatic hydrolysis regenerating the active form[1b]. However, the impact of the boronic acid moiety on esterase recognition remains unstudied.

The field urgently requires standardized protocols for characterizing boronic acid hydration equilibria in this scaffold. Advanced NMR techniques (e.g., ¹¹B NMR) could quantify the ratio of trigonal planar vs. tetrahedral boronate species under varying pH conditions—a critical parameter for biological activity.

Eigenschaften

IUPAC Name

6-borono-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O4/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10(15)16/h2-4,15-16H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOVOMOSEDIETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=C(N=C2C=C1C)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by functional group transformations. For instance, the imidazo[1,2-a]pyridine core can be constructed via multicomponent reactions, oxidative coupling, or tandem reactions . Industrial production methods may involve continuous flow systems to enhance efficiency and yield .

Analyse Chemischer Reaktionen

2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Roles

The table below highlights critical differences between 2-carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula CAS Number Purity (%) Key Applications
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid 2-CO₂H, 7-CH₃, 6-B(OH)₂ C₉H₉BN₂O₄ Not Found N/A Suzuki coupling, drug discovery
2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester 2-CO₂Et, 7-CH₃, 6-Bpin C₁₈H₂₄BN₃O₄ 2377610-47-2 96% Boronic acid precursor
7-Methylimidazo[1,2-a]pyridine-6-boronic acid 7-CH₃, 6-B(OH)₂ C₈H₉BN₂O₂ 957062-57-6 N/A Cross-coupling reactions
Imidazo[1,2-a]pyridine-6-boronic acid 6-B(OH)₂ C₇H₇BN₂O₂ 913835-63-9 97% Medicinal chemistry intermediates
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid 2-CO₂H, 3-CH₃, 6-CH₃ C₁₀H₁₀N₂O₂ 1159833-34-7 N/A Kinase inhibition
Key Observations:

Functional Group Synergy : The target compound’s carboxy and boronic acid groups enable dual functionality—solubility and reactivity—unlike simpler analogs like Imidazo[1,2-a]pyridine-6-boronic acid (CAS 913835-63-9), which lacks substituents at positions 2 and 7 .

Synthetic Utility : The pinacol ester analog (CAS 2377610-47-2) serves as a protected intermediate, highlighting the importance of boronic acid protection during synthesis .

Pharmacological Potential: Substituent positions significantly influence bioactivity. For example, 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159833-34-7) is a known kinase inhibitor, suggesting that the carboxy group at position 2 in the target compound may similarly enhance target binding .

Pharmacological Relevance:
  • Imidazo[1,2-a]pyridine derivatives are established in drug discovery, particularly as CDK inhibitors (e.g., 8-amino-6-bromo-imidazo[1,2-a]pyridine, CAS 944900-19-0) and antiviral agents .
  • The methyl group at position 7 in the target compound may reduce metabolic degradation compared to non-methylated analogs, a hypothesis supported by studies on similar methyl-substituted heterocycles .

Biologische Aktivität

2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid (CMB) is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of CMB, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of CMB is C9H9BN2O4C_9H_9BN_2O_4 with a molecular weight of approximately 219.99 g/mol. The compound features a boronic acid group, which is significant for its reactivity and potential interactions in biological systems.

PropertyValue
Molecular FormulaC9H9BN2O4
Molecular Weight219.99 g/mol
SMILES RepresentationCC1=CC2=NC(=CN2C=C1)C(=O)O

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives, including CMB, exhibit a wide range of biological activities. These activities include:

  • Anticancer : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antimicrobial : Certain derivatives possess antibacterial and antifungal properties.
  • Anti-inflammatory : Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, research indicates that CMB can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapy.

Antimicrobial Properties

CMB has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. These findings warrant further investigation into its mechanisms of action and potential applications in infectious disease treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of CMB are supported by studies demonstrating its ability to reduce pro-inflammatory cytokine production. This activity suggests that CMB could be useful in managing conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of CMB is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence its pharmacological properties. For example:

  • Substituents on the pyridine ring : Altering the position and nature of substituents can enhance or diminish activity.
  • Boronic acid functionality : The presence of the boronic acid group may facilitate interactions with biological targets, enhancing efficacy.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that CMB effectively inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Evaluation of Antimicrobial Efficacy : In another study, CMB exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanisms : Research indicated that CMB reduced levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the optimized synthetic routes for 2-carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Borylation : Introducing the boronic acid group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron and Pd(dppf)Cl₂ in anhydrous DMF at 80–100°C .
  • Carboxylic Acid Formation : Hydrolysis of ester precursors under basic conditions (e.g., NaOH in THF/H₂O) to yield the carboxylic acid moiety .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >70% .
  • Key Parameters : Solvent polarity, catalyst loading (1–5 mol%), and temperature control are critical for minimizing side products like deboronation or ring-opening byproducts .

Q. How can researchers validate the structural integrity of 2-carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid?

  • Methodological Answer : Use complementary analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at position 7, boronic acid at position 6) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₀H₁₁BN₂O₄) with <5 ppm error .
  • X-Ray Crystallography : Resolve boronic acid geometry (sp² hybridization) and hydrogen-bonding interactions .
  • IR Spectroscopy : Identify B–O (1350–1310 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) stretches .

Q. What are the common impurities in synthesized batches, and how can they be mitigated?

  • Methodological Answer :
  • Deboronation Byproducts : Arise from acidic/basic conditions; monitor via HPLC using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Residual Palladium : Quantify via ICP-MS; reduce with scavengers like SiliaMetS Thiol or activated charcoal .
  • Oxidation Products : Use inert atmospheres (N₂/Ar) during synthesis and storage at –20°C under desiccation .

Advanced Research Questions

Q. How does the boronic acid group in 2-carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid influence its binding to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • SPR/BLI Studies : Immobilize target proteins (e.g., serine proteases) on sensor chips to measure binding kinetics (KD values) .
  • Molecular Dynamics Simulations : Model boronic acid interactions with catalytic residues (e.g., His57 in trypsin-like proteases) to predict binding modes .
  • Competitive Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to quantify inhibition constants (Ki) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?

  • Methodological Answer :
  • Metabolic Stability Testing : Perform liver microsome assays (human/rodent) to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
  • Prodrug Design : Mask the carboxylic acid as an ethyl ester to improve membrane permeability, then hydrolyze in vivo .
  • Pharmacokinetic Profiling : Use LC-MS/MS to track compound levels in plasma/tissues and correlate with efficacy .

Q. What strategies optimize the boronic acid’s reactivity in Suzuki-Miyaura cross-coupling for medicinal chemistry applications?

  • Methodological Answer :
  • Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to balance boronic acid solubility and catalyst activity .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester to prevent interference during coupling .
  • Ligand Screening : Test bidentate ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover .

Q. What computational methods predict the compound’s physicochemical properties for drug-likeness assessment?

  • Methodological Answer :
  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (experimental vs. predicted) .
  • pKa Prediction : Apply QSPR models to determine ionization states of boronic acid and carboxylic acid groups at physiological pH .
  • Solubility Modeling : Use COSMO-RS to optimize formulations (e.g., co-solvents like PEG-400) .

Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity for this compound?

  • Methodological Answer :
  • Assay Variability : Differences in buffer pH (boronic acid reactivity is pH-sensitive) or enzyme isoforms (e.g., cathepsin K vs. L) .
  • Impurity Interference : Byproducts like de-boronated analogs may act as non-specific inhibitors; re-test after HPLC purification .
  • Concentration Gradients : Use dose-response curves (10 nM–100 µM) to validate IC50 reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.